REACTION_CXSMILES
|
NC1C=CC(C(O)=O)=CC=1OC(F)(F)F.Cl.Cl.N[C:19]1[CH:28]=[CH:27][C:22]([C:23]([O:25][CH3:26])=[O:24])=[CH:21][C:20]=1[O:29][C:30]([F:33])([F:32])[F:31].N([O-])=O.[Na+].[Br-:38].[Na+].[O-]S([O-])=O.[Na+].[Na+]>CO.O.Br.[O-]S([O-])(=O)=O.[Cu+2].C1C=CC=CC=1>[Br:38][C:19]1[CH:28]=[CH:27][C:22]([C:23]([O:25][CH3:26])=[O:24])=[CH:21][C:20]=1[O:29][C:30]([F:33])([F:32])[F:31] |f:2.3,4.5,6.7,8.9.10,14.15|
|
Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)O)C=C1)OC(F)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1=C(C=C(C(=O)OC)C=C1)OC(F)(F)F
|
Name
|
|
Quantity
|
17.1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
17.1 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.7 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
6.52 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
was stirred at room temperature overnight
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux with a Dean-Stark trap
|
Type
|
CUSTOM
|
Details
|
to remove the half volume of the solvent
|
Type
|
CUSTOM
|
Details
|
The rest of the solvent was then evaporated
|
Type
|
CUSTOM
|
Details
|
to give the product
|
Type
|
CUSTOM
|
Details
|
The crude product was used in the next step without further purification
|
Type
|
TEMPERATURE
|
Details
|
To an ice-cooled
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 0° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled at 0° C.
|
Type
|
WASH
|
Details
|
washed with water (25×3 mL)
|
Type
|
CUSTOM
|
Details
|
The water was then decanted off
|
Type
|
ADDITION
|
Details
|
Concentrated HBr (16.7 mL) was added
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Type
|
ADDITION
|
Details
|
The solution of CuBr was slowly added to the diazonium salt (prepared above) at 0° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
the ice-bath was removed
|
Type
|
CUSTOM
|
Details
|
an oil-bath was placed under the reaction vessel
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated to 60° C. for 15 minutes, at 80° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
at 100° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was next cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with EtOAc (100×2 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=O)OC)C=C1)OC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |